![molecular formula C14H13FN2O4 B2724685 Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate CAS No. 1311488-47-7](/img/structure/B2724685.png)
Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furan ring, a pyridine ring, and a formamido group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a fluoropyridine derivative reacts with a suitable nucleophile.
Formamido Group Addition: The formamido group is added through a formylation reaction, often using formic acid or formamide as the formylating agents.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced formamido derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the pyridine ring suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. The combination of the furan and pyridine rings may confer unique biological activities, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or pharmaceuticals. Its complex structure may impart desirable properties to the final products.
Mécanisme D'action
The mechanism of action of Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The formamido group could form hydrogen bonds with target proteins, while the pyridine ring might engage in π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-fluoropyridine-4-carboxylate: Shares the pyridine ring but lacks the furan and formamido groups.
Methyl 5-(2-fluorophenyl)-2-methylfuran-3-carboxylate: Similar furan structure but with a phenyl group instead of a pyridine ring.
N-Formyl-2-fluoropyridine: Contains the formamido and pyridine groups but lacks the furan ring.
Uniqueness
Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate is unique due to its combination of a furan ring, a pyridine ring, and a formamido group
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and uniqueness
Propriétés
IUPAC Name |
methyl 5-[[(2-fluoropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-8-11(14(19)20-2)6-10(21-8)7-17-13(18)9-3-4-16-12(15)5-9/h3-6H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOINHMUXNJXZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNC(=O)C2=CC(=NC=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
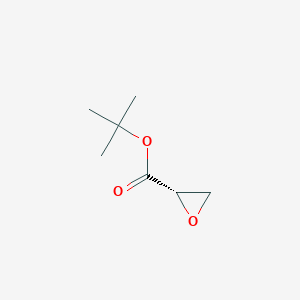
![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2724603.png)
![2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724604.png)
![5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2724606.png)
![(5Z)-1-butyl-4-methyl-2,6-dioxo-5-[(phenylamino)methylidene]-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2724607.png)
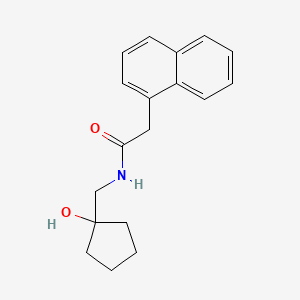
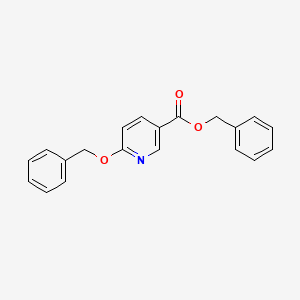
![N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide](/img/structure/B2724611.png)
![N-(1-cyanocyclohexyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2724615.png)
![3-{[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine](/img/structure/B2724619.png)
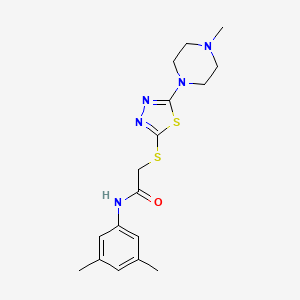
![N-(2-methylpropyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide](/img/structure/B2724622.png)
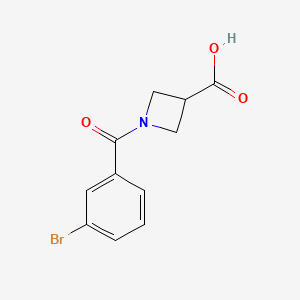
![5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide](/img/structure/B2724625.png)
